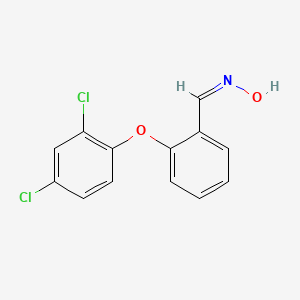
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H8Cl2O2 . It has a molecular weight of 267.11 .
Molecular Structure Analysis
The InChI code for 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde is 1S/C13H8Cl2O2/c14-10-5-6-13 (11 (15)7-10)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The boiling point of 2-(2,4-Dichlorophenoxy)benzenecarbaldehyde is 147°C at 0.1mm pressure . Its melting point is between 58-60°C .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Research on compounds closely related to "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime" often involves environmental applications, such as the degradation of pollutants in wastewater. For example, the use of immobilized horseradish peroxidase has been investigated for the removal of 2,4-dichlorophenol from wastewater. This approach has shown that approximately 90% of 2,4-dichlorophenol can be removed, demonstrating the potential for bioremediation techniques in treating industrial wastewater containing toxic pollutants (Wang et al., 2015).
Oxidative Degradation
Studies have also explored the oxidative degradation mechanisms of chlorinated phenols, which are structurally related to the compound of interest. For instance, the oxidative 4-dechlorination of polychlorinated phenols catalyzed by extracellular fungal lignin peroxidases highlights a mechanism for the degradation of such compounds, potentially applicable to the degradation pathways of "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime" (Hammel & Tardone, 1988).
Advanced Oxidation Processes
The degradation of chlorophenols, including those structurally similar to "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime," has been extensively studied using advanced oxidation processes. These processes, such as the use of nanoscale calcium peroxide, demonstrate the potential for efficient degradation of chlorophenols in contaminated groundwater, suggesting a pathway for the remediation of environments contaminated with similar compounds (Qian et al., 2016).
Catalytic Oxidation
Catalytic oxidation studies, such as those involving the use of fly ash or other catalysts, provide insights into the degradation pathways of chlorinated phenols. These studies suggest that similar catalytic processes could be applicable to the degradation of "2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime," potentially offering environmentally friendly solutions for the removal of such contaminants (Born et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
(NZ)-N-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-6-13(11(15)7-10)18-12-4-2-1-3-9(12)8-16-17/h1-8,17H/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMBKKHLYSHBMV-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)

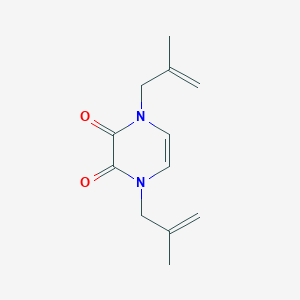
![N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2773500.png)
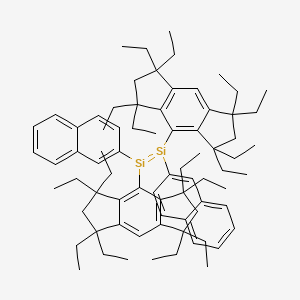
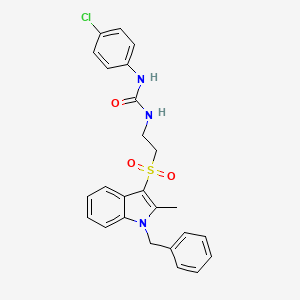
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
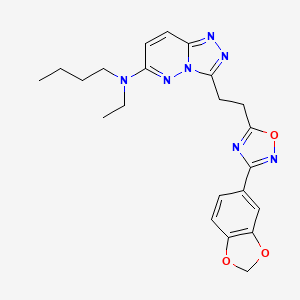
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)